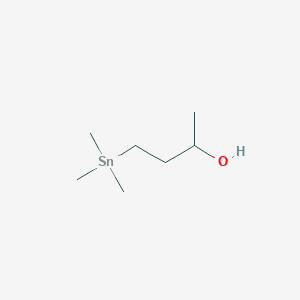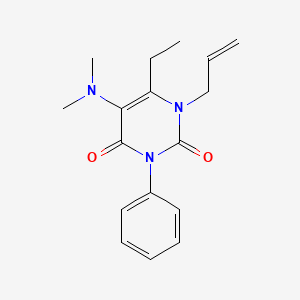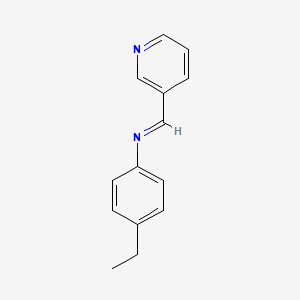
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is a synthetic derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a cyclohexyl group at the 3-position, two methyl groups at the 1- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.35 .
Métodos De Preparación
The synthesis of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves several steps. One common method includes the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and subsequent functional group modifications to introduce the cyclohexyl and dimethylamino groups . Industrial production methods often involve optimizing reaction conditions to improve yield and purity while minimizing the generation of pollutants .
Análisis De Reacciones Químicas
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- can be compared with other similar compounds, such as:
Uracil, 3-cyclohexyl-1,6-dimethyl-5-((dimethylamino)methyl)-, monohydrochloride: This compound has a similar structure but includes a monohydrochloride group, which can affect its chemical properties and reactivity.
Other uracil derivatives:
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63981-34-0 |
|---|---|
Fórmula molecular |
C14H23N3O2 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)17(14(19)16(10)4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
Clave InChI |
ZWOWADWBRZWDLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)



![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)









